Cas no 808769-18-8 (methyl 3-(2R)-2-aminopropylbenzoate)

methyl 3-(2R)-2-aminopropylbenzoate 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 3-[(2R)-2-aminopropyl]-, methyl ester
- methyl 3-(2R)-2-aminopropylbenzoate
- EN300-1827663
- methyl 3-[(2R)-2-aminopropyl]benzoate
- SCHEMBL13589439
- 808769-18-8
-
- インチ: InChI=1S/C11H15NO2/c1-8(12)6-9-4-3-5-10(7-9)11(13)14-2/h3-5,7-8H,6,12H2,1-2H3/t8-/m1/s1
- InChIKey: VOGYCUUDPYTJBE-MRVPVSSYSA-N
計算された属性
- せいみつぶんしりょう: 193.110278721Da
- どういたいしつりょう: 193.110278721Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 52.3Ų
methyl 3-(2R)-2-aminopropylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1827663-2.5g |
methyl 3-[(2R)-2-aminopropyl]benzoate |
808769-18-8 | 2.5g |
$3585.0 | 2023-09-19 | ||
Enamine | EN300-1827663-0.5g |
methyl 3-[(2R)-2-aminopropyl]benzoate |
808769-18-8 | 0.5g |
$1757.0 | 2023-09-19 | ||
Enamine | EN300-1827663-10g |
methyl 3-[(2R)-2-aminopropyl]benzoate |
808769-18-8 | 10g |
$7866.0 | 2023-09-19 | ||
Enamine | EN300-1827663-5.0g |
methyl 3-[(2R)-2-aminopropyl]benzoate |
808769-18-8 | 5g |
$5304.0 | 2023-06-01 | ||
Enamine | EN300-1827663-10.0g |
methyl 3-[(2R)-2-aminopropyl]benzoate |
808769-18-8 | 10g |
$7866.0 | 2023-06-01 | ||
Enamine | EN300-1827663-1.0g |
methyl 3-[(2R)-2-aminopropyl]benzoate |
808769-18-8 | 1g |
$1829.0 | 2023-06-01 | ||
Enamine | EN300-1827663-0.1g |
methyl 3-[(2R)-2-aminopropyl]benzoate |
808769-18-8 | 0.1g |
$1610.0 | 2023-09-19 | ||
Enamine | EN300-1827663-0.25g |
methyl 3-[(2R)-2-aminopropyl]benzoate |
808769-18-8 | 0.25g |
$1683.0 | 2023-09-19 | ||
Enamine | EN300-1827663-0.05g |
methyl 3-[(2R)-2-aminopropyl]benzoate |
808769-18-8 | 0.05g |
$1537.0 | 2023-09-19 | ||
Enamine | EN300-1827663-1g |
methyl 3-[(2R)-2-aminopropyl]benzoate |
808769-18-8 | 1g |
$1829.0 | 2023-09-19 |
methyl 3-(2R)-2-aminopropylbenzoate 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
methyl 3-(2R)-2-aminopropylbenzoateに関する追加情報
Comprehensive Analysis of Methyl 3-(2R)-2-aminopropylbenzoate (CAS No. 808769-18-8): Properties, Applications, and Industry Trends
The compound methyl 3-(2R)-2-aminopropylbenzoate (CAS No. 808769-18-8) is a chiral ester derivative with significant relevance in pharmaceutical and fine chemical industries. Its unique structural features, including the (2R)-2-aminopropyl moiety and benzoate ester group, make it a valuable intermediate in synthetic chemistry. This article delves into its molecular characteristics, synthesis pathways, and emerging applications while addressing frequently searched topics such as chiral building blocks, asymmetric synthesis, and green chemistry alternatives.
Chemically, methyl 3-(2R)-2-aminopropylbenzoate belongs to the class of aromatic amino esters. The presence of the chiral center at the 2-position of the propyl chain (R-configuration) is critical for its stereoselective interactions in biological systems. Researchers often explore its enantiomeric purity (>98% ee) for drug development, particularly in CNS-targeting compounds. Recent publications highlight its utility in constructing peptide mimetics and small molecule modulators of protein-protein interactions.
From a synthetic perspective, this compound is typically prepared via stereocontrolled alkylation of benzyl-protected glycine derivatives followed by esterification. Industry professionals frequently search for cost-effective catalytic methods and continuous flow synthesis approaches to optimize its production. Notably, its methyl ester functionality allows for versatile downstream transformations, including hydrolysis to carboxylic acids or transesterification reactions.
In pharmaceutical applications, 808769-18-8 has gained attention as a precursor to dopamine receptor ligands and serotonin reuptake inhibitors. Its structural motif appears in several patent filings for neurodegenerative disease treatments. The compound's logP value (predicted ~1.8) and hydrogen bonding capacity make it particularly interesting for blood-brain barrier penetration studies—a hot topic in neuropharmacology research.
Environmental and regulatory considerations are increasingly shaping discussions around compounds like methyl 3-(2R)-2-aminopropylbenzoate. The industry observes growing demand for biodegradable solvents in its synthesis and enzyme-mediated resolutions to improve sustainability. Analytical techniques such as HPLC chiral separation and LC-MS quantification remain frequently searched terms related to quality control protocols.
Market trends indicate rising interest in custom chiral synthesis services for this intermediate, particularly from contract research organizations. Its compatibility with microwave-assisted reactions and photocatalysis platforms aligns with modern high-throughput screening methodologies. Furthermore, the compound's crystalline properties (melting point range 92-94°C) make it suitable for polymorph screening studies in solid-state chemistry.
Emerging applications include its use in metal-organic frameworks (MOFs) as functional linkers and in fluorescent probes for cellular imaging. These developments respond to frequent searches about multifunctional materials and bioimaging agents. The compound's benzoate π-system also enables potential applications in organic electronics, though this remains an underexplored area.
From a safety perspective, standard handling procedures for amino esters apply. While not classified as hazardous under major regulatory frameworks, proper personal protective equipment (PPE) and ventilation controls are recommended during scale-up operations—a practical consideration often queried by process chemists.
In conclusion, methyl 3-(2R)-2-aminopropylbenzoate (CAS 808769-18-8) represents a versatile chiral building block with expanding applications across multiple scientific disciplines. Its intersection with trending topics like precision medicine, green synthesis, and advanced materials ensures continued relevance in both academic and industrial settings.
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